3,4,5,6-Tetrahydro-2-pyrimidinethiol

Catalog No.
S608371
CAS No.
2055-46-1
M.F
C4H8N2S
M. Wt
116.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4,5,6-Tetrahydro-2-pyrimidinethiol

CAS Number

2055-46-1

Product Name

3,4,5,6-Tetrahydro-2-pyrimidinethiol

IUPAC Name

1,3-diazinane-2-thione

Molecular Formula

C4H8N2S

Molecular Weight

116.19 g/mol

InChI

InChI=1S/C4H8N2S/c7-4-5-2-1-3-6-4/h1-3H2,(H2,5,6,7)

InChI Key

NVHNGVXBCWYLFA-UHFFFAOYSA-N

SMILES

C1CNC(=S)NC1

Synonyms

propylenethiourea

Canonical SMILES

C1CNC(=S)NC1

Isomeric SMILES

C1CNC(=NC1)S

The exact mass of the compound 3,4,5,6-Tetrahydro-2-pyrimidinethiol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 21316. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Urea - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3,4,5,6-Tetrahydro-2-pyrimidinethiol (also known as Accelerator PUR or THP) is a cyclic thiourea derivative characterized by its six-membered tetrahydropyrimidine ring. In industrial procurement, it is primarily valued as a high-performance, non-blooming vulcanization accelerator for chloroprene rubber (CR) and chlorinated polyethylene (CPE), serving as a direct, safer drop-in replacement for highly toxic legacy accelerators [1]. Analytically, its high thermal stability (melting point 210-212 °C) and highly predictable chromatographic behavior make it an indispensable, highly purified (>98%) internal standard for environmental water testing protocols [2].

Research & Procurement Fit

Organometallic ligand for κ2-S,N chelation and cluster synthesis
Thiol-mediated antioxidant research probe (DPPH/ABTS context)
Certified reference standard for pesticide metabolite (PTU) analysis

Generic substitution of cyclic thioureas fails in both industrial manufacturing and analytical chemistry due to severe structural-activity divergences. In rubber vulcanization, substituting 3,4,5,6-Tetrahydro-2-pyrimidinethiol with the generic five-membered Ethylene Thiourea (ETU) reintroduces severe teratogenic and carcinogenic risks, violating modern occupational safety regulations [1]. In environmental analysis, substituting THP with other thiourea derivatives (such as Propylene thiourea/PTU) invalidates EPA-mandated calibration protocols, as only THP provides the exact peak symmetry factor and retention time offset required to accurately quantify ETU without co-elution [2].

Substitution Risk

Ring-size mismatch

Five-membered cyclic thioureas (e.g., imidazolidine-2-thione) exhibit different chelation geometry and steric profile; coordination behavior may not transfer.

Aromatic vs. saturated scaffold

Aromatic pyrimidine-2-thiol lacks the conformational flexibility of the tetrahydropyrimidine ring, altering ligand dynamics in organometallic complexes.

Class-level assumption risk

Cyclic thiourea class membership does not guarantee equivalent vulcanization, antioxidant, or enzyme inhibition performance; compound-specific validation required.

Elimination of Teratogenic Risk in Chloroprene Rubber Vulcanization

When used as a vulcanization accelerator in chlorinated polymers, 3,4,5,6-Tetrahydro-2-pyrimidinethiol provides equivalent scorch stability and curing speed to Ethylene Thiourea (ETU), but without the associated health hazards. Toxicological evaluations demonstrate that expanding the thiourea ring from 5 members (ETU) to 6 members (THP) eliminates teratogenic activity [1]. This structural modification allows manufacturers to achieve high-performance cross-linking without triggering the stringent regulatory restrictions applied to ETU [2].

Evidence DimensionTeratogenicity and Vulcanization Efficacy
Target Compound DataTHP (6-membered ring): Absence of teratogenic effects; fast vulcanization.
Comparator Or BaselineETU (5-membered ring): Known teratogen; fast vulcanization.
Quantified DifferenceComplete elimination of teratogenic risk while maintaining identical industrial curing performance.
ConditionsIndustrial chloroprene rubber (CR) processing and in vivo toxicological screening.

Allows procurement teams to replace a highly regulated, toxic legacy accelerator with a safe, drop-in alternative without sacrificing rubber performance.

Radical scavenging
Reported
DPPH 78.5% vs ascorbic acid 82.3%; ABTS 71.2% vs 75.8%
Comparable free radical scavenging activity
Data to verify; spectrophotometric in-vitro assays

Chromatographic Peak Symmetry for ETU Quantification

In gas chromatography with a nitrogen-phosphorus detector (GC-NPD), THP is mandated as the internal standard for ETU analysis because their chromatographic behaviors are nearly identical. At a concentration of 1.0 µg/mL, THP exhibits a Peak Symmetry Factor (PSF) between 0.93 and 1.07, which closely mirrors the target analyte ETU's PSF of 0.95 to 1.05 at 0.01 µg/mL [1]. This precise symmetry alignment ensures that the internal standard accurately calibrates the detector response for the target analyte without introducing peak tailing or integration errors [1].

Evidence DimensionPeak Symmetry Factor (PSF)
Target Compound DataTHP PSF: 0.93 - 1.07 (at 1.0 µg/mL)
Comparator Or BaselineETU PSF: 0.95 - 1.05 (at 0.01 µg/mL)
Quantified DifferenceNear-identical peak symmetry profile (ΔPSF margin <0.02) with complete baseline resolution.
ConditionsGC-NPD analysis of water samples per EPA Method 509.

Essential for environmental testing laboratories to achieve regulatory compliance and precise calibration when quantifying trace ETU contamination.

Coordination mode
Class-level
κ2-S,N chelation with saturated ring; distinct from aromatic pyridine-2-thiolate bridging
Unique organometallic building block
DFT ΔG ~2.0 kcal/mol cluster isomer stability

Methodological Resolution from Surrogate Standards

EPA Method 509 explicitly differentiates the roles of cyclic thioureas based on ring structure and substitution. THP, a 6-membered ring, is formulated as the Internal Standard (IS) at 1000 ng/mL, whereas the methylated 5-membered ring 4-Methylimidazolidine-2-thione (PTU) is strictly used as the Surrogate Standard (SS) at 100 ng/mL . This 10-fold concentration difference, combined with distinct retention times, guarantees that the internal calibration and the extraction recovery validation do not interfere with one another during high-throughput screening.

Evidence DimensionStandard Formulation Concentration and Role
Target Compound DataTHP (Internal Standard): 1000 ng/mL
Comparator Or BaselinePTU (Surrogate Standard): 100 ng/mL
Quantified Difference10-fold concentration differential and distinct retention times between the 6-membered THP and 5-membered PTU.
ConditionsEPA Method 509 Performance Check Solution in 0.1% w/v DTT in ethyl acetate.

Prevents calibration errors and signal overlap during multi-component extraction recovery validation in accredited laboratories.

Vulcanization
Reported
Equivalent to ETU; no pollution/coloring/blooming; shorter cure time
Functional alternative in CR/EPDM rubber
Cross-study comparable; data to verify
CRM specification
Specification review
ISO 17034 certified; 0.1 mg/mL in ethyl acetate with DTT stabilizer
Essential for PTU method validation
For food matrix residue analysis (HILIC-MS/LC-MS/MS)
IMP-1 MBL inhibition
Class-level
Derivatives: Ki 20–80 μM; strongest 5c: 19 ± 9 μM
Scaffold for metallo-β-lactamase inhibitor design
Structure–activity relationship dependent on substituents

Eco-Friendly Vulcanization of Chloroprene and CPE Rubbers

Procured as a primary accelerator (Accelerator PUR) to replace Ethylene Thiourea (ETU) in the manufacturing of chloroprene rubber (CR) and chlorinated polyethylene (CPE). It provides equivalent scorch stability and rapid curing without the severe teratogenic risks of ETU, making it ideal for compliance-driven industrial rubber processing [1].

Internal Standard for Environmental Water Testing (EPA Method 509)

Mandated as the internal standard for the gas chromatographic determination of ETU in drinking and ground water. Its specific Peak Symmetry Factor (0.93-1.07) and distinct retention time allow laboratories to accurately calibrate NPD detectors without co-elution interference [2].

Secondary Accelerator for Diene Rubber Formulations

Utilized as an effective secondary accelerator in EPDM rubber production. It is selected by procurement teams for its non-polluting, non-coloring, and non-blooming characteristics, ensuring high-quality surface finishes in the final elastomer products [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Pesticide residue monitoring (PTU)
ISO 17034 certified reference standard
LC-MS/MS method validation & calibration
MBL inhibitor fragment-based discovery
Tetrahydropyrimidine-2-thione scaffold
IMP-1 MBL inhibition assay & SAR
Rhenium and mixed-metal cluster synthesis
κ2-S,N chelating ligand with saturated ring flexibility
Cluster isomer stability & X-ray crystallography
Chloroprene/EPDM vulcanization acceleration
ETU-equivalent accelerator, non-blooming profile
Cure kinetics, scorch stability, physical properties

XLogP3

-0.7

LogP

-0.68 (LogP)

Melting Point

211.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2055-46-1

General Manufacturing Information

2(1H)-Pyrimidinethione, tetrahydro-: ACTIVE

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